N-methyl-2-(pyridin-3-yloxy)ethanamine
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Overview
Description
N-methyl-2-(pyridin-3-yloxy)ethanamine is an organic compound with the molecular formula C8H12N2O. It is a derivative of ethanamine, where the hydrogen atoms are replaced by a methyl group and a pyridin-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyridin-3-yloxy)ethanamine typically involves the reaction of 3-hydroxypyridine with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the electrophilic carbon of N-methyl-2-chloroethanamine, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyridin-3-yloxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methyl-2-(piperidin-3-yloxy)ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(pyridin-3-yloxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Mechanism of Action
The mechanism of action of N-methyl-2-(pyridin-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(pyridin-2-yloxy)ethanamine
- N-methyl-2-(pyridin-4-yloxy)ethanamine
- N-methyl-2-(quinolin-3-yloxy)ethanamine
Uniqueness
N-methyl-2-(pyridin-3-yloxy)ethanamine is unique due to the position of the pyridin-3-yloxy group, which can influence its binding affinity and specificity for certain molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs .
Properties
CAS No. |
228272-00-2 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-methyl-2-pyridin-3-yloxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-5-6-11-8-3-2-4-10-7-8/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
HKLZABNBARUZMN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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